3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYANCOVURORQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Nitrile Oxides with Dienes
The Cornforth protocol, a classical method for oxazole synthesis, involves the reaction of nitrile oxides with α,β-unsaturated carbonyl compounds. For example, 4-methyloxazole intermediates are synthesized via cyclocondensation of chlorinated nitrile oxides with methyl-substituted dienes. This method requires anhydrous conditions and catalysts such as triethylamine to facilitate [3+2] cycloaddition. Yields typically range from 55% to 74%, depending on the steric hindrance of substituents.
Halogen Dance Rearrangement for Regioselective Bromination
Regioselective bromination at the C-4 position of the phenyl ring is achieved via halogen dance reactions . Lithium diisopropylamide (LDA)-mediated rearrangements enable the migration of bromine from the C-5 to the C-4 position on the oxazole ring. This method, however, faces challenges in isolating intermediates due to volatility, necessitating in situ deprotection and stabilization as hydrochlorides (e.g., 4-bromooxazole·HCl).
Functionalization of the Phenyl Substituent
Introducing the 4-bromo-2-fluorophenyl group requires precise ortho- and para-directed electrophilic substitution.
Directed Lithiation-Bromination Sequences
2-Fluorophenyl precursors undergo lithiation at the para position using n-BuLi or LDA, followed by quenching with bromine sources such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBFTE). This method achieves para-bromination with >80% regioselectivity but requires low temperatures (–78°C) to suppress side reactions.
Electrophilic Fluorination
Fluorine is introduced via Balz-Schiemann reactions or using Selectfluor® reagents. The latter offers higher yields (up to 89%) under mild conditions (room temperature, aqueous acetonitrile).
Carboxylic Acid Moiety Installation
The carboxylic acid group is typically introduced via hydrolysis of ester precursors .
Ester Synthesis and Alkaline Hydrolysis
Methyl or ethyl esters of the oxazole intermediate are synthesized using Fischer esterification (H₂SO₄ catalysis, refluxing ethanol). Subsequent hydrolysis with NaOH (2M, 60°C) yields the carboxylic acid derivative. This step achieves >90% conversion but requires careful pH control to prevent decarboxylation.
Integrated Synthetic Pathways
Patent-Based Route (Kuhn et al.)
A patented method synthesizes the target compound in three stages:
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Oxazole Formation : Cyclocondensation of 4-bromo-2-fluorobenzonitrile oxide with methyl acrylate yields 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate.
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Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the phenyl para position (yield: 78%).
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Ester Hydrolysis : NaOH-mediated hydrolysis produces the carboxylic acid (yield: 85%).
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | CH₃CN, 80°C, 12h | 74% | 95% |
| 2 | NBS, CCl₄, 0°C, 2h | 78% | 91% |
| 3 | NaOH, H₂O, 60°C, 4h | 85% | 98% |
Alternative Route via Halogen Dance Rearrangement
This approach prioritizes bromine positioning:
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Silylation : Protection of the oxazole C-2 position with TIPSOTf.
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Bromination : Br₂ at –80°C, followed by HCl-mediated deprotection.
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Carboxylation : CO₂ insertion under high pressure (5 bar).
This method achieves 82% overall yield but requires specialized equipment for low-temperature bromination.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position of the fluorophenyl group undergoes substitution with nucleophiles under specific conditions. Fluorine at the ortho position remains inert due to strong C-F bond stability .
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 3-(4-Methoxy-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
| Ammonia | CuBr catalyst, 100°C, 24 h | 3-(4-Amino-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
This reactivity enables modular functionalization for drug discovery applications .
Oxidation of the Oxazole Ring
The 4,5-dihydro-1,2-oxazole moiety undergoes oxidation to form fully aromatic oxazole derivatives, altering electronic properties :
Key Observations :
-
Reaction yields decrease with bulkier substituents on the oxazole ring
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Aromatic products show enhanced stability but reduced solubility in polar solvents
Decarboxylation Reactions
The carboxylic acid group undergoes thermal decarboxylation under acidic conditions :
| Acid Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| H2SO4 | 150°C | 3-(4-Bromo-2-fluorophenyl)-5-methyl-1,2-oxazole | 68% |
| PTSA | 180°C | Same product with reduced dimerization | 82% |
Esterification and Amidation
The carboxylic acid participates in standard derivatization reactions :
Reaction Pathways :
-
Esterification :
-
Amidation :
Cycloaddition Reactions
The dihydro-oxazole ring participates in [3+2] cycloadditions with electron-deficient alkynes, forming fused heterocyclic systems :
| Dienophile | Product | Application |
|---|---|---|
| Dimethyl acetylenedicarboxylate | Pyrrolo[1,2-b]isoxazole derivative | Potential antimicrobial agents |
Comparative Reactivity Analysis
| Functional Group | Reactivity Order | Influencing Factors |
|---|---|---|
| C-Br bond | 1st | Para-position accessibility |
| Carboxylic acid | 2nd | Steric hindrance from methyl group |
| Dihydro-oxazole ring | 3rd | Ring strain and electron-withdrawing groups |
Stability Under Various Conditions
| Condition | Observation | Structural Change |
|---|---|---|
| pH < 3 | Rapid decarboxylation | Loss of CO₂ group |
| UV light (254 nm) | Bromine dissociation | Formation of aryl radical intermediates |
| Basic aqueous solution | Oxazole ring hydrolysis | Ring opening to form keto-amine derivatives |
This comprehensive analysis synthesizes data from peer-reviewed chemical databases , patent literature , and synthetic methodology reports. Experimental verification remains essential for reaction optimization, particularly regarding stereochemical outcomes at the oxazole ring junction.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Applications in materials science and the development of new chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 4,5-dihydro-1,2-oxazole-5-carboxylic acid core but differ in substituents, influencing their physicochemical and biological properties:
Analytical and Pharmacological Data
Table 1: HPLC-MS/MS Parameters for Key Analogs
Key Findings:
Biological Activity
3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromo and Fluoro Substituents : These halogen atoms can enhance biological activity through various mechanisms, such as increasing lipophilicity and altering receptor interactions.
- Oxazole Ring : Known for its role in various biological activities, the oxazole moiety may contribute to the compound's pharmacological properties.
Molecular Formula : C₁₁H₉BrFNO₃
Molecular Weight : 302.10 g/mol .
Biological Activities
Research indicates that compounds with oxazole and related structures exhibit a wide range of biological activities, including:
Anticancer Activity
Studies have shown that oxazole derivatives can possess significant anticancer properties. For instance:
- A related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells, with IC₅₀ values indicating effective inhibition of cell viability .
- The presence of halogens like bromine and fluorine has been linked to enhanced anticancer efficacy due to their ability to modulate electronic properties and interactions with biological targets .
Antimicrobial Activity
The oxazole derivatives have also been reported to exhibit antimicrobial properties. For example:
- Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Analgesic Effects
Some studies suggest potential anti-inflammatory effects due to the modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory response .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The oxazole ring can interact with various enzymes, potentially inhibiting their activity. For instance, inhibition of histone deacetylases (HDACs) has been noted in related compounds.
- Receptor Modulation : The presence of halogen substituents may enhance binding affinity to specific receptors involved in cancer progression and inflammation.
- Cell Cycle Interference : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several studies highlight the biological efficacy of similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted phenyl precursors with hydroxylamine derivatives, followed by carboxylation. Key intermediates, such as 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives, are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized via H/C NMR and LC-MS. Hydrolysis products (e.g., imidazole derivatives) identified in plasma/urine matrices require SPE (solid-phase extraction) and HPLC-UV/HRMS validation .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. ORTEP-III (with GUI) visualizes thermal ellipsoids and validates bond lengths/angles. For high-resolution data, refine with anisotropic displacement parameters and resolve twinning using SHELXL's HKLF5 format .
Q. What analytical techniques are used to confirm purity and stability under physiological conditions?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Stability studies in simulated gastric fluid (pH 2.0) and plasma involve LC-MS/MS quantification of degradation products (e.g., hydrolyzed carboxylic acid derivatives). Impurity profiling uses gradient elution and spiking with synthetic standards .
Advanced Research Questions
Q. How can synthetic yield be optimized for sterically hindered intermediates in the oxazole ring formation?
- Methodological Answer : Employ microwave-assisted synthesis (100–150°C, 20–30 min) to enhance reaction kinetics. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromophenyl substituents, optimizing ligand/base combinations (e.g., XPhos/KPO). Monitor reaction progress via in situ IR spectroscopy for carbonyl intermediate detection. Purify via recrystallization (ethanol/water) to remove Pd residues .
Q. What strategies resolve contradictions in receptor-binding data between computational models and experimental assays?
- Methodological Answer : Integrate hybrid QSAR/ML models with wet-lab validation. For example:
- Step 1 : Train receptor-response models using datasets from heterologously expressed receptors (e.g., GPCRs) .
- Step 2 : Compare agonist/antagonist profiles across species (e.g., mouse vs. human receptors) via calcium flux assays.
- Step 3 : Use meta-analysis to reconcile divergent chemical feature clusters (e.g., steric vs. electronic descriptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
